Tributyl tin

Catalog No.
S589529
CAS No.
688-73-3
M.F
C12H28Sn
M. Wt
291.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributyl tin

CAS Number

688-73-3

Product Name

Tributyl tin

IUPAC Name

tributylstannane

Molecular Formula

C12H28Sn

Molecular Weight

291.06 g/mol

InChI

InChI=1S/3C4H9.Sn.H/c3*1-3-4-2;;/h3*1,3-4H2,2H3;;

InChI Key

DBGVGMSCBYYSLD-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)CCCC

Synonyms

TBTC chloride, tri-n-butyl tin maleate, tri-n-butyltin, tri-n-butyltin chloride, tri-n-butyltin hydride, tributyltin, tributyltin acetate, tributyltin chloride, tributyltin fluoride, tributyltin hydride, tributyltin ion (1+), tributyltin tetrafluoroborate, tributyltin-d27

Canonical SMILES

CCCC[SnH](CCCC)CCCC

The exact mass of the compound Tributylstannanyl is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Organotin Compounds - Trialkyltin Compounds - Supplementary Records. It belongs to the ontological category of organotin compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tributyltin hydride (TBT-H) is a liquid organotin compound primarily used as a hydrogen atom source in radical-mediated organic synthesis. Its principal value lies in its ability to facilitate transformations such as the dehalogenation of organic halides and the hydrostannylation of alkynes and alkenes, driven by the relatively weak tin-hydrogen bond (approx. 78 kcal/mol). Unlike its precursors, tributyltin chloride or tributyltin oxide, TBT-H is the active hydride donor, making it an indispensable reagent for generating carbon radicals in complex synthetic pathways.

Research & Procurement Fit

Environmental monitoring research: Supports sediment and water analysis of organotin contamination
Comparative toxicology studies: Tool compound for endpoint-specific butyltin toxicity profiling
Organometallic synthesis: High-purity reagent for tributyltin-mediated reactions
Selection depends on target organ system and matrix-specific degradation context

Direct substitution of Tributyltin hydride (TBT-H) is often impractical and can lead to process failure. Its precursors, such as tributyltin oxide or chloride, lack the essential Sn-H bond and cannot function as hydrogen atom donors. Even closely related hydrides are not simple drop-in replacements. For example, Triphenyltin hydride, a solid, introduces significant handling and solubility challenges in processes optimized for a liquid reagent. Furthermore, alternative reducing agents like Tris(trimethylsilyl)silane (TTMSS) exhibit different hydrogen donation kinetics, which can drastically alter reaction outcomes, including diastereoselectivity, making TBT-H a specific choice for established protocols where reaction rate and product profile are critical.

Why Generic Substitution Fails

Toxicity potency Acute aquatic toxicity differs by orders of magnitude among butyltin congeners; TBT exhibits far higher potency than DBT or MBT. Endpoint shift risk
Organ-specific toxicity Hepatotoxic and teratogenic endpoints diverge across TBT, DBT, and MBT, making congener selection critical for mechanistic studies. Model mismatch risk
Environmental fate Degradation half-life varies dramatically between water columns and sediments, altering risk profiles and monitoring requirements. Matrix-dependent context
Analytical traceability Certified reference materials are available for TBT but not for all less-common butyltin species, affecting interlaboratory comparability. Standardization gap

Processability Advantage: Liquid Form Factor Simplifies Handling and Dosing Over Solid Analogs

Tributyltin hydride is a liquid at standard temperature and pressure, with a density of approximately 1.082 g/mL at 25 °C. This physical state contrasts sharply with common analogs like Triphenyltin hydride, which is a solid with a melting point of 28 °C. The liquid form of TBT-H allows for straightforward handling, such as transfer by syringe or pump, and enables precise dosing by volume in large-scale reactions, a significant process advantage over solids which require weighing and dissolution steps.

Evidence DimensionPhysical State at 25 °C
Target Compound DataLiquid
Comparator Or BaselineTriphenyltin hydride: Solid
Quantified DifferenceN/A (Qualitative difference in physical state)
ConditionsStandard temperature and pressure (25 °C, 1 atm).

For process scale-up and manufacturing workflows, procuring a liquid reagent simplifies handling protocols, reduces operational complexity, and improves dosing accuracy compared to a solid alternative.

Acute toxicity (bacteria)
Head-to-head
TBT 35× more toxic than DBT; 750× more toxic than MBT (Microtox assay)
Reported potency ranking supports butyltin congener selection for acute toxicity screening.
Dose adjustment context varies considerably across congeners.

Kinetic Control in Radical Cyclizations: Enabling Higher Diastereoselectivity Than Slower Silane Alternatives

The rate of hydrogen atom transfer from the reducing agent is critical for controlling outcomes in radical cyclizations. In the synthesis of 2,4-disubstituted piperidines, cyclization with Tributyltin hydride afforded the desired trans products with modest diastereomeric ratios of 3:1 to 6:1. In contrast, using the slower hydrogen donor Tris(trimethylsilyl)silane (TTMSS) allowed for an undesired rearrangement of the minor stereoisomer, leading to an artificially enhanced diastereomeric ratio of up to 99:1. This demonstrates that the faster kinetics of TBT-H can be essential for trapping a desired kinetic product before competing side reactions occur.

Evidence DimensionDiastereomeric Ratio (trans:cis) in Piperidine Synthesis
Target Compound Data3:1 to 6:1
Comparator Or BaselineTris(trimethylsilyl)silane (TTMSS): Up to 99:1
Quantified DifferenceTBT-H provides the kinetic product distribution, while the slower TTMSS allows for a competing rearrangement cascade that alters the final product ratio.
ConditionsRadical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates.

This evidence justifies procuring Tributyltin hydride when the synthetic goal is to form a specific kinetic stereoisomer that might be lost through rearrangement if a slower, less reactive hydride source is substituted.

Hepatotoxicity (mouse)
Head-to-head
TBTC 180 µmol/kg; DBTC 60 µmol/kg (minimal hepatotoxic dose, oral)
DBTC is 3× more hepatotoxic on a molar basis; supports organ-specific study design.
TBT not the most hepatotoxic congener; endpoint-specific choice required.

Precursor Suitability: Direct Synthesis from Tributyltin Oxide or Chloride

Tributyltin hydride serves as the active reagent, which can be prepared from more stable and less reactive precursors. Common laboratory and industrial syntheses involve the reduction of Tributyltin oxide with polymethylhydrosiloxane (PMHS) or the reduction of Tributyltin chloride with reducing agents like lithium aluminum hydride. This allows for procurement of the more stable chloride or oxide forms for storage, with subsequent conversion to the air-sensitive hydride as needed, providing flexibility in material management and process scheduling. It is also possible to generate the hydride *in situ* from Tributyltin chloride, reducing the handling of the pure, sensitive hydride reagent.

Evidence DimensionSynthetic Accessibility
Target Compound DataSynthesized via reduction of (Bu3Sn)2O or Bu3SnCl
Comparator Or BaselineTributyltin oxide (TBTO) / Tributyltin chloride (TBTC)
Quantified DifferenceN/A
ConditionsReduction with PMHS or LiAlH4.

Buyers can choose to procure the final hydride for immediate use or procure the more stable precursors (oxide or chloride) for in-house conversion, offering greater control over reagent stability and shelf-life.

Developmental toxicity
Head-to-head
TBT (40-80 mg/kg): no malformations; DBT (10-15 mg/kg): increased malformations (rat)
TBT is non-teratogenic under reported conditions, while DBT induces structural malformations.
Data to verify for specific study contexts; embryolethality remains a concern for TBT.
Environmental half-life
Cross-study
Seawater 4-19 d; freshwater weeks-months; sediment 360-775 d
Half-life varies ~100-fold by matrix; supports environmental fate study design.
Matrix-dependent degradation context; DBT is primary stable intermediate.
Analytical standard (CRM)
Supporting evidence
GBW08710 TBT in methanol: 1547 ± 47 µg/g (CRM)
Certified reference material supports method validation per ISO 17353:2004 context.
Procurement for environmental monitoring requires documented purity and uncertainty.

Process-Scale Radical Reactions Requiring Liquid Reagent Dosing

In manufacturing settings where precise, automated, or semi-automated addition of reagents is required, the liquid form of Tributyltin hydride offers superior processability compared to solid alternatives like Triphenyltin hydride. Its use simplifies reactor charging and improves the reproducibility of large-scale batches.

Stereoselective Syntheses Where Kinetic Control is Paramount

For complex syntheses where a specific, kinetically favored stereoisomer is the target, the rapid hydrogen-donating ability of Tributyltin hydride is a critical advantage. It allows for the trapping of desired radical intermediates before they can undergo undesired rearrangements, a known issue with slower reagents like TTMSS.

Classic Radical Dehalogenations in Pharmaceutical and Fine Chemical Synthesis

As the benchmark reagent for radical dehalogenation, Tributyltin hydride is the appropriate choice for replicating established, well-documented synthetic procedures where yield and reliability are critical. Its predictable reactivity makes it a primary choice for converting organic halides to the corresponding hydrocarbons in multi-step synthesis.

Application Selection Matrix

Application
Selection Property
Validation Focus
Marine sediment TBT monitoring studies
Certified analytical standard with matrix-appropriate stability
Method validation according to ISO 17353:2004; recovery in sediment matrices
Organotin toxicology – hepatotoxicity vs. teratogenicity
Congener with non-teratogenic profile and higher hepatotoxic threshold
Dose-response verification in rodent models; endpoint-specific interpretation
Organometallic synthesis reagent
High-purity tributyltin chloride with low DBT contamination
Purity verification by GC/HPLC; reaction yield optimization

Color/Form

A liquid.

Exact Mass

292.121303 g/mol

Monoisotopic Mass

292.121303 g/mol

Boiling Point

112.5-113.5 @ 8 mm Hg

Heavy Atom Count

13

Density

1.103 @ 20 °C

UNII

4XDX163P3D

GHS Hazard Statements

Aggregated GHS information provided by 67 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (11.94%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (98.51%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

MEDICATION (VET): Use as veterinary medicine as poultry anthelmintic.

Mechanism of Action

The polymerization of actin, a basic component of the cystoskeleton, was evaluated in human neutrophilis after treatment with tributyltin /and/ triphenyltin for 2-30 min at 37 °C. Tributyltin and triphenyltin decreased the content of the polymerized form (F-actin) in resting neutrophils at all the times studied; in addition, after tributyltin and triphenyltin treatment the response of the cells to a polymerizing stimulus (chemotactic peptide) was no longer detectable. These effects were observed under conditions where a cytotoxicity marker such as lactate dehydrogensase leakage remained unaffected. These results may explain the observed inhibition by tributyltin and triphenyltin of basic cellular functions involving cell shape and motility, which are regulated by the cytoskeleton.
Flow cytometric and light/fluorescence microscopic analysis of murine erythroleukemic cells and electron microscopic investigation of porcine microsomal membrane preparations suggest that tributyltin toxicity is mediated through fixation processes (protein denaturation crosslinking, and so on) within the plasma membrane/ cytoplasm complex. This hypothesis was derived from the following observations: 1. Exposure of the murine erythroleukemic cells to micromolar concentrations of tributyltin results in increased resistance to detergent-mediated cytolysis; 2. Exposure of porcine renal microsomal membrane preparations to similar concentrations resulted in inhibition of vanadate-mediated crystallization of sodium=,potassium(+)-adenosine-triphosphatase, a process requiring protein moibility within the membrane; 3. Flow cytometric and fluorescene microscopic analyses indicate the murine erythroleukemic cells exposed to submicromolar concentrations of tributyltin exhibit increased cellular carboxyfluorescein retention; and 4. Nuclei prepared from tributyltin treated by detergent-mediated cytolysis exhibit increased axial light loss, 90 degrees light scatter, fluorescein isothiocyanate fluorescence, and the presence of adherent proteinaceous tags. The DNA distribution histogram of such nuclei also is perturbed.
The influence of in vivo tributyltin exposure on macrophage activation was compared to previously reported responses resulting from in vitro exposure. Oyster toadish (Opsanus tau) were treated weekly for six weeks with either sham, vehicle, 0.250, 0.750, or 2.5 mg/kg tributyltin. Resident peritoneal macrophages were isolated and chemiluminescence stimulated by tributyltin 50 ug/l and synergistic combination of the tumor promotor myristate acetate and calcium ionophore was compared between treatment groups. Chemiluminescence was reduced in dose-dependent manner in response to both promoter myristate acetate + calcium ionophore - and tributyltin (50 ug/l)-stimulation.
Due to the inacessibility of human nerve tissue for direct biochemical evaluation, there appears to be a need to identify peripheral markers which will reflect toxicity to the central nerous system by relatively non-invasive means. The aim of this study was to investigate whether the enzyme Na+/K+-ATPase in erythrocytes could be used as a marker for effects on the same enzyme in brain tissue. The compounds chosen to test this hypothesis were the pesticide chlordecone, the organotin compounds triethyltin and tributyltin, mercuric chloride and methyl mercury. All compounds were found to inhibit in vitro Na=/K+-ATPase activity in rat brain (IC50s =0.9-56 uM) and in rat erythrocytes (IC50s= 1.2= 66 um) with similar potencies. However, administration of these compounds in vivo at high doses produced no significant inhibition of either brain or erythrocyte Na+/K+-ATPase activity despite observed symptoms of neurotoxicity. Dialysis experiments indicated that dissociation of the compounds by dilution during tissue preparation was not responsible for the lack of detectable in vivo inhibition. Measurements of metal concentration in brain by atomic absorption spectrometry after in vivo administration of triethyltin, mercuric chloride and methyl mercury indicated that levels of these compounds were too low to inhibit significantly NA+/K+-ATPase activity. These results suggest that inhibition of Na+/K+-ATPase activity might not represent the mechanism responsible for the neurotoxicity of these compounds, and that erythrocyte Na+/K+-ATPase activity is not a useful marker for neurotoxicty following acute exposures. /Tributyltin/
Flow cytometric and light/fluorescence microscopic analyses indicate that tributyltin alters the plasma membrane/cytoplasm complex of the murine erythroleukemic cell in a dose-dependent and time-dependent manner. The flow cytometric parameter axial light loss, a measure of cell volume, decreased in cells exposed to 5 uM tributyltin relative to control cells or cells exposed to 50 uM tributlytin. The flow cytometric parameter 90 degrees light scatter, a function of refractive index and a measure of protein content, increases as a function of tributyltin concentration above 0.5 uM. Following to tributyltin concentrations greater than 0.5 uM, but less than 50 uM, DNA distribution across the cell cycle cannot be resolved adequately by flow cytometry. Also, the cells become resistant to solubilization of the cell membrane/cytoplasm complex by nonionic detergent. Relative to logarithmically growing cells, murine erythroleukemic cell in the stationary phase of the growth cycle and butyric acid-differentiated cells exhibit decrease plasma membrane permeability resulting in increased carboxyfluorescein retention derived from the intracellular hydrolysis of carboxyfluorescein diacetate. Similarly, cells exposed to tributyltin tributyltin concentrations below 50 uM exhibit increased cellular carboxyfluorescein retention. Viability in terms of carboxyfluorescein diacetate hydrolysis/carboxyfluorescein retention and propidium iodide exclusion is not decreased by exposure to tributyltin concentrations below 1 uM. At doses between 5 and 50 uM, however, cells exhibit both carboxyfluorescein and propidium iodide fluorescence simultaneously and are programmed for death. At tributyltin concentrations greater than 1.0 uM, murine erythroleukemic cell plasma membrane potential, measured with the cyanine dye, 3,3'-dihexyloxacarbocyanine iodide decreases at the same time that the uptake of propidium iodide is observed. In conjunction with other data, the concentration-dependent increase in carboxyfluorescein fluorescence, resistance to detergent-mediate solubilization of the plasma membrane/cytoplasm complex, and increase in 90 degrees light scatter suggest fixation (protein denaturation, cross-linking, etc) as a mechanism of the toxic action of tributyltin.
Imposex (the development of male sex organs on the female) has been studied in the European sting winkle, Ocenebra erinacea. In common with studies of other gonochoristic stenoglossan gastropods, the evidence gained from surveys of the south-west regions of England and Brittany (France) indicates that the phenomenon is a response to tributyltin pollution. Close to sources of tributyltin, Ocenebra erinacea females exhibit structural abnormalities of the oviduct as a result of advanced imposex, including absence of a genital papilla and a normal vulva, a deformed bursa copulatrix and the presence of a longitudinal split. Copulation and capsule formation would appear to be inhibited in the worst-affected females. Such curtailment of breeding activity would result in population decline: direct evidence of the extinction of Ocenebra erinacea close to harbours, as is known for N. lapillus, is generally wanting for British shores, but the decline of the species in the Bay of Arcachon in France is attributable to tributyltin pollution. The gonoducts of stenoglossan gastropods are generally considered to have evolved by a fusion of the edges of an open groove in Ocenebra erinacea, tributyltin may inhibit this closure at an early ontogenetic stage giving rise to the deformed oviduct of the adult female. The tributyltin water concentration required to cause this effect is not known but imposex is thought to be initiated at around 1.0 ng tin 1 liter ie slightly higher than that required for N. lapillus.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

56573-85-4
688-73-3

Wikipedia

Tributyltin_hydride

General Manufacturing Information

Stannane, tributyl-: ACTIVE

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